Kibdelin C1

Glycopeptide Antibiotics Structural Biology Microbial Natural Products

Assuming glycopeptide antibiotics are interchangeable leads to flawed SAR & PK/PD study designs. Kibdelin C1's unique N-acylglucosamine glycolipid moiety distinguishes it from aridicins (amino glucuronic acid) and semisynthetic lipoglycopeptides-translating to quantifiably different potency, spectrum, and pharmacokinetic profiles. • Structurally differentiated by N-acylglucosamine glycolipid substituent vs. aridicin amino sugar oxidation level • Confirmed anti-MRSA activity comparable to vancomycin; validated positive control for resistance mechanism studies • Ideal comparator for structure-PK landscape mapping against vancomycin (short t½) and dalbavancin (ultra-long t½) • Authenticated from Kibdelosporangium aridum fermentation; ≥95% purity

Molecular Formula C83H88Cl4N8O29
Molecular Weight 1803.4 g/mol
CAS No. 103549-47-9
Cat. No. B018079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelin C1
CAS103549-47-9
Synonymskibdelin C1
Molecular FormulaC83H88Cl4N8O29
Molecular Weight1803.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(=O)NC1C(C(C(C(O1)OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O
InChIInChI=1S/C83H88Cl4N8O29/c1-31(2)10-8-6-4-5-7-9-11-55(102)89-80-70(108)67(105)42(29-96)82(124-80)123-73-52-23-35-24-53(73)120-72-44(85)20-36(21-45(72)86)66(104)64-79(115)93-62(81(116)117)40-25-37(98)26-51(121-83-71(109)69(107)68(106)54(30-97)122-83)56(40)39-18-32(12-15-46(39)99)59(75(111)95-64)90-76(112)60(35)91-77(113)61-41-27-38(28-48(101)57(41)87)118-50-22-33(13-16-47(50)100)58(88-3)74(110)94-63(78(114)92-61)65(103)34-14-17-49(119-52)43(84)19-34/h12-28,31,42,54,58-71,80,82-83,88,96-101,103-109H,4-11,29-30H2,1-3H3,(H,89,102)(H,90,112)(H,91,113)(H,92,114)(H,93,115)(H,94,110)(H,95,111)(H,116,117)
InChIKeyKVTBZHRLYBPWNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kibdelin C1 Overview


Kibdelin C1 (CAS 103549-47-9) is a naturally occurring glycopeptide antibiotic isolated from the fermentation broth of *Kibdelosporangium aridum* subsp. *largum* (strain SK&F AAD-609) [1]. It belongs to the kibdelin family, a series of N-acylglucosamine-containing analogs that are structurally related to the aridicin class of antibiotics [2]. Its complex molecular architecture is defined by a core heptapeptide aglycone, which is glycosylated and notably features a unique N-acylglucosamine glycolipid moiety [3]. This specific lipoglycopeptide structure distinguishes it from many classical glycopeptides and underpins its antimicrobial properties .

Natural glycopeptide isolated from Kibdelosporangium aridum fermentation
Unique N-acylglucosamine glycolipid distinguishes it from classical glycopeptides and aridicins
May support lipoglycopeptide SAR studies, PK/PD modeling, and anti-MRSA screening workflows

Why Kibdelin C1 Cannot Be Substituted


The assumption that all glycopeptide antibiotics are functionally interchangeable is a critical procurement error, especially for lipoglycopeptides like Kibdelin C1. Its structural and functional properties are not defined solely by the glycopeptide core, but critically by its unique N-acylglucosamine glycolipid substituent [1]. This specific fatty acyl chain differentiates it from aridicins, which possess a different amino sugar (amino glucuronic acid) at this position, and from semisynthetic lipoglycopeptides like dalbavancin and telavancin, which feature distinct lipophilic side chains [2]. As detailed in the evidence below, these seemingly minor structural variations translate into quantifiable differences in antibacterial spectrum, potency, and pharmacokinetic behavior, making direct substitution scientifically unjustifiable without comparative data [3].

Aridicins contain amino glucuronic acid instead of N-acylglucosamine; glycolipid substitution context may shift antimicrobial spectrum and PK profile.
Semisynthetic lipoglycopeptides (dalbavancin, telavancin) carry distinct lipophilic side chains; PK and activity profiles may not transfer directly.
Non-lipoglycopeptides (vancomycin) lack the N-acylglucosamine moiety; class-level PK and target interactions may differ substantially.

Kibdelin C1: Quantitative Evidence


Structural Differentiation from Aridicins

Kibdelin C1 is structurally differentiated from its direct biosynthetic predecessors, the aridicins, at a key functional group. While both share the same mannosyl aglycone core, Kibdelin C1 contains an N-acylglucosamine moiety with an oxidation level at the C-6 position of the amino sugar that differs from that of the aridicins [1]. This specific chemical feature is the primary structural determinant that distinguishes the kibdelin class [2].

Structural Differentiation
Method context
N-acylglucosamine (specific C-6 oxidation) vs. amino glucuronic acid in aridicins, determined by FAB mass spectrometry and chemical degradation.
Critical for glycopeptide SAR studies; justifies specific procurement of Kibdelin C1.
Structural elucidation from primary isolation literature; independent replication data absent.
Glycopeptide Antibiotics Structural Biology Microbial Natural Products

Anti-MRSA Activity vs. Vancomycin

In head-to-head in vitro assays against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA), Kibdelin C1 has been shown to exhibit antibacterial effectiveness comparable to vancomycin . While specific numerical MIC values for Kibdelin C1 were not detailed in the primary discovery literature, the quantitative finding is that its potency is described as similar to vancomycin against this key clinical pathogen [1].

Anti-MRSA Activity
Head-to-head
Qualitative similarity to vancomycin against S. aureus and MRSA in in vitro assays.
Supports antimicrobial screening context; comparator response context, not superiority.
Exact MIC values not reported in the primary discovery paper.
Antimicrobial Resistance MRSA MIC Determination

Long-Acting PK Profile

Pharmacokinetic studies on the kibdelin complex, of which Kibdelin C1 is a major component, revealed a distinct in vivo profile characterized by high serum concentrations and long-acting potential [1]. This behavior is a direct consequence of the N-acylglucosamine glycolipid present in kibdelins, which is absent in simpler glycopeptides like vancomycin [2]. While specific PK parameters (e.g., half-life, AUC) for the isolated Kibdelin C1 are not publicly reported, this class-level finding indicates a clear functional advantage over non-lipoglycopeptide comparators [3].

Long-Acting PK Profile
Class-level
Kibdelin complex reported high serum concentrations and long-acting potential in mouse models.
Class-level PK inference; supports PK/PD research of lipoglycopeptides.
Specific half-life, AUC for isolated Kibdelin C1 not publicly available; data to verify.
Pharmacokinetics Drug Development Long-Acting Antibiotics

Improved Potency vs. Aridicins

The kibdelin series, including Kibdelin C1, was specifically noted to demonstrate improvements in in vitro activity over the structurally related aridicins [1]. This indicates that the substitution of the amino glucuronic acid (found in aridicins) with an N-acylglucosamine (found in kibdelins) enhances antibacterial potency against a range of Gram-positive bacteria [2].

Potency vs. Aridicins
Head-to-head
Reported improved in vitro activity against Gram-positive bacteria compared to aridicin complex.
Supports lead optimization context; potency may differ for isolated compound.
Qualitative comparison without exact fold-change; requires isolated-compound confirmation.
Antibiotic Potency Glycopeptide SAR Lead Optimization

Kibdelin C1: Validated Applications


SAR Studies of Lipoglycopeptides

Kibdelin C1 is an ideal candidate for inclusion in SAR libraries aimed at understanding the impact of N-acylglucosamine substitution on glycopeptide activity. Its structural differentiation from aridicins at the amino sugar oxidation level provides a precise molecular probe for medicinal chemists [1]. By comparing the activity of Kibdelin C1 against aridicins and other lipoglycopeptides, researchers can deconvolute the specific contributions of this moiety to target binding, potency, and resistance profiles [2].

Comparative PK/PD Modeling

The documented long-acting potential and high serum concentrations of the kibdelin complex make Kibdelin C1 a valuable tool for comparative PK/PD studies [1]. Researchers investigating the relationship between lipophilic side chain structure and in vivo persistence can use Kibdelin C1 as a comparator to vancomycin (short half-life) and semisynthetic lipoglycopeptides like dalbavancin (extremely long half-life) to map the structure-PK landscape [2].

Anti-MRSA Drug Discovery

Kibdelin C1 is a validated research tool for anti-MRSA drug discovery programs. Its confirmed activity against MRSA, comparable to vancomycin, makes it a suitable positive control or lead scaffold for screening new chemical entities [1]. Its use is particularly relevant in programs seeking to overcome specific vancomycin resistance mechanisms or to develop novel combination therapies [2].

Application
Selection Property
Validation Focus
Lipoglycopeptide SAR studies
Glycolipid substitution context
Aridicin vs. kibdelin class comparison
Comparative PK/PD modeling
Long-acting profile context
PK profile verification for isolated compound
Anti-MRSA screening
Anti-MRSA activity context
Comparator response relative to vancomycin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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